Isoamyl levulinate

Boiling Point Thermal Stability Distillation

Isoamyl levulinate (isopentyl levulinate, CAS 71172-75-3) is a levulinic acid ester bearing a branched C5 isoamyl (3-methylbutyl) alkyl chain, distinguishing it from the linear short-chain levulinate esters such as methyl (C1), ethyl (C2), and n-butyl (C4) levulinate that dominate the biofuel and solvent literature. This compound is a clear, colorless liquid with a characteristic caramellic, ethereal, and slightly fruity odor profile, formally recognized as a flavoring agent under FEMA GRAS 4481 and JECFA No.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 71172-75-3
Cat. No. B1616758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoamyl levulinate
CAS71172-75-3
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)CCC(=O)C
InChIInChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3
InChIKeyNYIALINCMIXBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isoamyl Levulinate (CAS 71172-75-3): A Distinctive C5-Branched Alkyl Levulinate for Flavor, Fragrance, and Bio-Based Solvent Applications


Isoamyl levulinate (isopentyl levulinate, CAS 71172-75-3) is a levulinic acid ester bearing a branched C5 isoamyl (3-methylbutyl) alkyl chain, distinguishing it from the linear short-chain levulinate esters such as methyl (C1), ethyl (C2), and n-butyl (C4) levulinate that dominate the biofuel and solvent literature [1]. This compound is a clear, colorless liquid with a characteristic caramellic, ethereal, and slightly fruity odor profile, formally recognized as a flavoring agent under FEMA GRAS 4481 and JECFA No. 1972 [2][3]. Its higher molecular weight (186.25 g/mol) and branched structure confer physicochemical properties—including elevated boiling point, markedly reduced water solubility, and higher logP—that are fundamentally distinct from those of its shorter-chain homologues, creating a differentiated functional space where generic substitution is inappropriate [4].

Why Generic Substitution Fails: Quantifiable Property Gaps Between Isoamyl Levulinate and Short-Chain Alkyl Levulinates


Alkyl levulinates are not interchangeable commodities. The branched C5 isoamyl chain shifts key physicochemical parameters beyond the range achievable with linear C1–C4 homologues, decisively altering performance in flavor release, phase partitioning, and low-temperature fluidity. Isoamyl levulinate's boiling point of ~252–253 °C at atmospheric pressure is approximately 47 °C higher than that of n-butyl levulinate (~238 °C) and 47–50 °C higher than that of ethyl levulinate (~203–205 °C) [1]. Its water solubility is classified as 'practically insoluble,' in stark contrast to ethyl levulinate (15.2 wt%) and methyl levulinate (freely soluble), while its logP of approximately 1.88 far exceeds ethyl levulinate's logP of 0.29 [2][3]. These differences mean that downstream processes formulated for a low-boiling, water-miscible ester will fail if isoamyl levulinate is used as a drop-in replacement, and vice versa.

Quantitative Evidence Guide: Isoamyl Levulinate vs. Ethyl and Butyl Levulinate—Measurable Differentiation Data


Boiling Point: Isoamyl Levulinate Requires Higher-Temperature Processing Than Ethyl or Butyl Levulinate

Isoamyl levulinate exhibits a substantially higher normal boiling point than its shorter-chain homologues, directly impacting distillation, spray-drying, and high-temperature flavor application windows. The atmospheric boiling point of isoamyl levulinate is reported as approximately 252–253 °C, compared to ~238 °C for n-butyl levulinate and ~203–205 °C for ethyl levulinate [1]. This ~47–50 °C differential over ethyl levulinate means that processes requiring a low-to-moderate boiling ester for volatile top-note delivery cannot substitute isoamyl levulinate without fundamentally altering thermal process parameters and flavor release kinetics.

Boiling Point Thermal Stability Distillation Flavor Encapsulation

Water Solubility: Near-Complete Water Insolubility of Isoamyl Levulinate vs. High Aqueous Solubility of Ethyl Levulinate

Isoamyl levulinate is classified as 'practically insoluble or insoluble in water,' a qualitative descriptor that contrasts sharply with the quantitatively determined water solubility of ethyl levulinate (15.2 wt%) and the freely soluble nature of methyl levulinate [1][2]. While no single quantitative mg/L value is available for isoamyl levulinate under IUPAC-defined conditions, its behavior aligns with that of n-butyl levulinate (1.3 wt%), which is already 12-fold less water-soluble than ethyl levulinate [1]. The branched isoamyl chain is expected to further reduce aqueous solubility relative to the linear C4 ester based on hydrophobic surface area. This solubility divide has direct consequences: ethyl levulinate can partition into aqueous food matrices or serve in water-based cleaning formulations, whereas isoamyl levulinate remains in the organic phase, making it preferable for oil-based flavors, fragrance compositions, and non-aqueous solvent systems.

Water Solubility Phase Partitioning Formulation Extraction

Hydrophobicity (logP): Isoamyl Levulinate is >6-Fold More Lipophilic Than Ethyl Levulinate

The octanol-water partition coefficient (logP) of isoamyl levulinate has been experimentally or computationally determined by multiple sources as approximately 1.81–1.88 [1]. In contrast, ethyl levulinate has a reported logP of 0.29 [2]. This represents a logP difference of approximately 1.5 units, corresponding to more than a 30-fold difference in the partition coefficient (Kow). The significantly higher logP of isoamyl levulinate indicates a strong preference for organic phases and lipid matrices over aqueous environments, which will profoundly influence flavor release kinetics, skin permeation in fragrance applications, and environmental fate.

logP Lipophilicity Membrane Permeability Octanol-Water Partitioning Flavor Release

Enzymatic Conversion Efficiency: Isoamyl Levulinate Synthesis Yields 65% Conversion vs. 96% for Ethyl Levulinate Under Optimized Conditions

Under enzyme-catalyzed esterification conditions using immobilized lipases, the maximum reported conversion of levulinic acid to isoamyl levulinate is approximately 65% after 12 hours at 40 °C with a 1:1.5 molar ratio of levulinic acid to isoamyl alcohol in a methyl isobutyl ketone solvent system [1]. In contrast, enzymatic synthesis of ethyl levulinate under solvent-free conditions using Novozym 435 achieved a maximum conversion yield of 96.2% at 51.4 °C in only 41.9 minutes with a 1.1:1 ethanol-to-acid molar ratio [2]. While the experimental conditions differ (solvent system, enzyme loading, alcohol substrate), the substantially lower conversion efficiency for the bulkier isoamyl alcohol is mechanistically consistent with steric hindrance at the lipase active site. This 31 percentage-point conversion gap has direct implications for production cost, enzyme productivity per kg of product, and downstream purification complexity.

Enzymatic Synthesis Conversion Yield Lipase Biocatalysis Process Economics Green Chemistry

Ecotoxicity Trend: Longer Alkyl Chain Levulinates Exhibit Higher Aquatic Toxicity—Implications for Environmental Profile Positioning

Although isoamyl levulinate was not directly tested in the available ecotoxicity series, a systematic study of methyl, ethyl, and n-butyl levulinates established a clear structure-activity relationship: aquatic toxicity (measured as EC50 against Vibrio fischeri, Daphnia magna, and Chlamydomonas reinhardtii) increased as a function of increasing alkyl chain length, with butyl levulinate being the most toxic [1]. The maximum allowable environmental concentration decreased from 2.761 mg/L for methyl levulinate to 0.982 mg/L for ethyl levulinate down to 0.151 mg/L for butyl levulinate. Extrapolating this trend, the still longer and branched isoamyl chain is predicted to exhibit aquatic toxicity at least comparable to or exceeding that of butyl levulinate [1]. Conversely, terrestrial toxicity (Eisenia foetida) showed an inverse relationship, where methyl levulinate was most toxic and butyl levulinate less so, suggesting that isoamyl levulinate might exhibit a more favorable terrestrial ecotoxicity profile.

Ecotoxicity Green Solvent Environmental Safety Alkyl Chain Effect

Application Scenarios Where Isoamyl Levulinate's Quantified Differentiation Drives Superior Fit


High-Temperature Flavor and Fragrance Formulations Requiring Low Volatility

In baked goods, confectionery, and heat-processed savory products where flavor volatiles must survive temperatures exceeding 200 °C, isoamyl levulinate's boiling point of ~252–253 °C provides a wider thermal processing window than ethyl levulinate (~205 °C) or butyl levulinate (~238 °C) . This reduced volatility minimizes flash-off losses during extrusion, baking, or frying, enabling lower dosage levels to achieve target flavor impact. Its caramellic, winey odor profile with ethereal backnotes is specifically suited for caramel, rum, butter, and apple 'Champagne' flavor types .

Anhydrous Oil-Based Flavor Systems and Lipophilic Fragrance Carriers

Isoamyl levulinate's near-complete water insolubility and high logP (~1.81–1.88) make it the preferred levulinate ester for flavor oils, lipophilic fragrance bases, and non-aqueous solvent systems where phase separation or water extraction must be avoided . Unlike ethyl levulinate (15.2 wt% water solubility, logP 0.29), isoamyl levulinate will remain quantitatively in the organic phase, ensuring consistent flavor release and fragrance substantivity without partitioning into aqueous food components .

Bio-Based Specialty Solvents Where Low Water Miscibility Is a Functional Requirement

For extraction, cleaning, or reaction media requiring a bio-derived solvent with minimal water affinity, isoamyl levulinate's practically insoluble water profile offers clear advantages over water-miscible ethyl or methyl levulinate. Potential applications include water-sensitive chemical syntheses, moisture-excluding lubricant formulations, and oil-phase extraction processes where solvent recovery by simple phase separation is desired. Its flash point of ~103.9 °C (estimated) and boiling point of >250 °C further contribute to a favorable safety profile for elevated-temperature solvent applications .

Enzymatic Green Synthesis Process Development Targeting Higher-Value Specialty Esters

Despite the lower enzymatic conversion efficiency (~65%) relative to ethyl levulinate (~96%), the higher market value of isoamyl levulinate as a specialty flavor and fragrance ingredient can justify the less favorable conversion economics when the target application demands its unique sensory and physicochemical profile . Process optimization around the 65% baseline—such as continuous product removal, higher enzyme loading, or use of deep eutectic solvents—represents an active research frontier where improvements in conversion would further strengthen the business case for biocatalytic production of this differentiated ester .

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